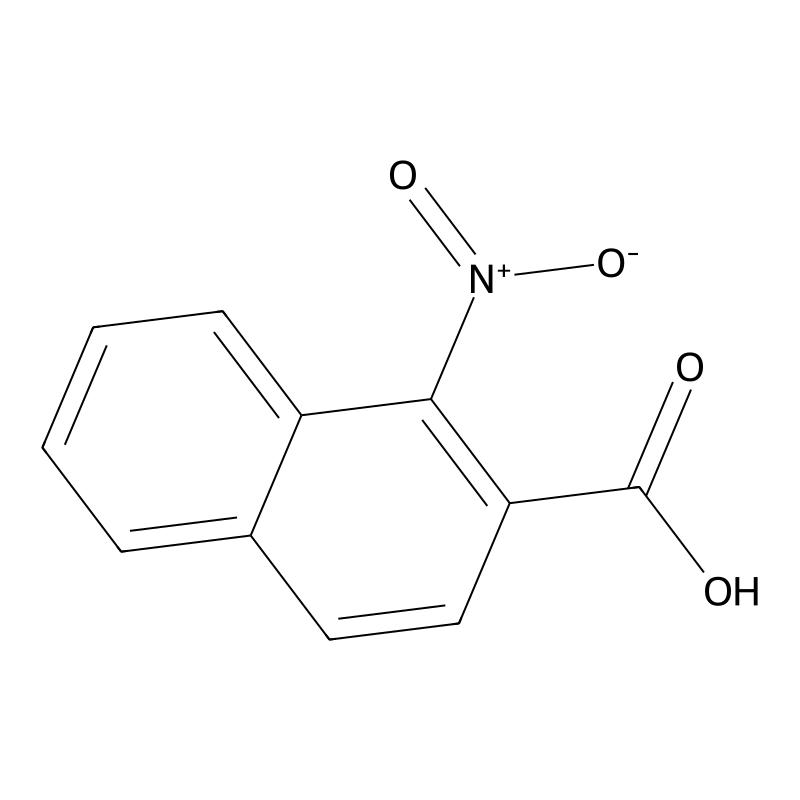1-Nitro-2-naphthoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
1-Nitro-2-naphthoic acid could potentially serve as a building block for the synthesis of more complex molecules due to its functional groups (nitro and carboxylic acid). Nitro groups can be readily converted to other functionalities, while carboxylic acids are versatile starting materials in organic chemistry .
Material science
The aromatic structure and presence of functional groups in 1-Nitro-2-naphthoic acid suggest potential applications in material science. Aromatic molecules can form stable π-π stacking interactions, which can be useful in the design of new materials . Additionally, the nitro group can influence the electronic properties of the molecule, potentially making it useful in the development of new electronic materials.
Biological studies
Although specific research on 1-Nitro-2-naphthoic acid is lacking, some related nitroaromatic compounds have been studied for their biological properties . The nitro group can participate in various biological processes, and further research may explore potential applications of 1-Nitro-2-naphthoic acid in this field.
1-Nitro-2-naphthoic acid is an aromatic compound characterized by a nitro group (-NO₂) and a carboxylic acid group (-COOH) attached to a naphthalene ring. Its chemical formula is C₁₁H₇NO₄, and it has a molecular weight of 217.18 g/mol. This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to its reactive functional groups and structural properties .
Currently, there is no documented information on the specific mechanism of action of 1-Nitro-2-naphthoic acid in any biological system.
As with most nitroaromatic compounds, 1-Nitro-2-naphthoic acid is likely to exhibit some hazardous properties. Specific data is lacking, but potential hazards include:
- Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact. The extent of toxicity depends on the specific compound and exposure route.
- Flammability: The presence of aromatic rings suggests some flammability. However, the carboxylic acid group might reduce flammability compared to pure hydrocarbons.
- Reactivity: The nitro group can make the molecule reactive towards reducing agents or at high temperatures.
- Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further react with electrophiles.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.
- Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of naphthalene derivatives .
The biological activity of 1-nitro-2-naphthoic acid has been explored in various studies. It exhibits:
- Antimicrobial Properties: Some derivatives show activity against bacteria and fungi, making them candidates for pharmaceutical development.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
1-Nitro-2-naphthoic acid can be synthesized through several methods:
- Nitration of 2-Naphthoic Acid: By treating 2-naphthoic acid with a mixture of concentrated nitric and sulfuric acids, the nitro group is introduced at the 1-position.
- Direct Nitration of Naphthalene: Naphthalene can be nitrated under controlled conditions to yield a mixture of products, from which 1-nitro-2-naphthoic acid can be isolated.
- Reduction of Nitro Derivatives: Starting from other nitro compounds, selective reduction can yield 1-nitro-2-naphthoic acid as a product .
1-Nitro-2-naphthoic acid finds applications in:
- Organic Synthesis: As an intermediate in the synthesis of dyes and pharmaceuticals.
- Research: Utilized in studies related to chemical reactivity and biological activity.
- Material Science: Potential use in developing new materials due to its unique structural properties .
Interaction studies involving 1-nitro-2-naphthoic acid often focus on its reactivity with biological macromolecules:
- Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its potential therapeutic effects.
- Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes, contributing to its antimicrobial properties .
Several compounds share structural similarities with 1-nitro-2-naphthoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Naphthoic Acid | Carboxylic Acid | Lacks nitro group; used as a precursor in synthesis. |
| 1-Amino-2-naphthoic Acid | Amino Acid | Contains an amino group; exhibits different reactivity. |
| 1-Nitronaphthalene | Nitro Aromatic | Simple nitro derivative; less complex than naphthoic acids. |
| 3-Nitrobenzoic Acid | Nitro Aromatic | Similar functionality; used in different synthetic pathways. |
These compounds highlight the unique position of 1-nitro-2-naphthoic acid within a broader chemical context, particularly regarding its functional groups and potential applications .








